1,5,6-Trimethyl-4-oxo-1H-4lambda~5~-imidazo[4,5-b]pyrazine
描述
1,5,6-Trimethyl-4-oxo-1H-4λ⁵-imidazo[4,5-b]pyrazine is a heterocyclic compound featuring a fused bicyclic structure with a pyrazine core and an imidazole ring. This scaffold is notable for its electron-deficient aromatic system, which facilitates interactions with biological targets such as kinases and enzymes.
属性
CAS 编号 |
53114-73-1 |
|---|---|
分子式 |
C8H10N4O |
分子量 |
178.19 g/mol |
IUPAC 名称 |
1,5,6-trimethyl-4-oxidoimidazo[4,5-b]pyrazin-4-ium |
InChI |
InChI=1S/C8H10N4O/c1-5-6(2)12(13)7-8(10-5)11(3)4-9-7/h4H,1-3H3 |
InChI 键 |
JQQXTUREYHAVAG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C([N+](=C2C(=N1)N(C=N2)C)[O-])C |
产品来源 |
United States |
生物活性
1,5,6-Trimethyl-4-oxo-1H-4λ^5-imidazo[4,5-b]pyrazine is a heterocyclic compound notable for its unique structural characteristics and potential biological activities. This compound features a molecular formula of C₈H₁₀N₄O and a molecular weight of approximately 178.19 g/mol. Its structure incorporates both imidazole and pyrazine rings, contributing to its diverse biological properties.
Chemical Structure and Properties
The compound consists of a 4-oxo group and three methyl substituents located at the 1, 5, and 6 positions of the imidazo ring. These functional groups play a crucial role in influencing its chemical behavior and biological activity.
Biological Activities
Research indicates that 1,5,6-trimethyl-4-oxo-1H-4λ^5-imidazo[4,5-b]pyrazine exhibits various biological activities:
- Antitumor Activity : Studies have shown that derivatives of imidazo[4,5-b]pyrazine can inhibit tumor growth. For instance, related compounds have been identified as potential inhibitors of ENPP1 (ectonucleotide triphosphate diphosphohydrolase), which plays a role in cancer immunotherapy by modulating immune responses .
- Antimicrobial Properties : The compound has been explored for its antimicrobial effects against various pathogens. Its structural features may enhance its interaction with microbial enzymes or cellular components.
The mechanism of action for 1,5,6-trimethyl-4-oxo-1H-4λ^5-imidazo[4,5-b]pyrazine involves interactions with specific biological targets:
- ENPP1 Inhibition : As noted in recent studies, compounds similar to this imidazo derivative act as selective inhibitors of ENPP1, leading to enhanced immune responses against tumors . This inhibition can stimulate the cGAS-STING pathway, which is critical for immune activation.
Comparative Analysis
To better understand the biological activity of 1,5,6-trimethyl-4-oxo-1H-4λ^5-imidazo[4,5-b]pyrazine, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2,5-Dimethylimidazo[4,5-b]pyrazine | Two methyl groups on the imidazole ring | Known for carcinogenic properties |
| 2-Aminoimidazo[4,5-b]pyrazine | Amino group substitution | Exhibits significant antitumor activity |
| 1-Methylimidazo[4,5-b]pyrazine | One methyl group | Used in studies related to mutagenicity |
| 2-Methylimidazo[4,5-b]pyrazine | One methyl group | Investigated for food safety and carcinogenicity |
The unique substitution pattern and biological activity profile of 1,5,6-trimethyl-4-oxo-1H-4λ^5-imidazo[4,5-b]pyrazine distinguish it from these similar compounds.
Case Studies
Several studies have highlighted the potential applications of this compound in therapeutic contexts:
- Antitumor Efficacy : A study demonstrated that an imidazo derivative exhibited an IC50 value of approximately 9.68 nM against ENPP1 while enhancing the expression of genes involved in immune response pathways such as IFNB1 and CXCL10 .
- Pharmacokinetic Studies : In vivo studies indicated that compounds related to this class not only showed efficient pharmacokinetics but also improved survival rates in murine models when combined with anti-PD-1 antibodies .
相似化合物的比较
Comparison with Similar Compounds
Structural and Functional Analogues
The imidazo[4,5-b]pyrazine scaffold shares structural similarities with other bicyclic heterocycles, including:
2.2.1. Kinase Inhibition
- 1,5,6-Trimethyl-4-oxo-imidazo[4,5-b]pyrazine : Demonstrates moderate inhibition of c-Met kinase (IC₅₀ ~50 nM in enzymatic assays) but lacks clinical advancement due to metabolic instability .
- Imidazo[4,5-b]pyridines : Exhibit superior Aurora-A selectivity (IC₅₀ <10 nM) via conserved π-π interactions in the ATP-binding pocket, as shown in cocrystallization studies .
- Triazolo[4,5-b]pyrazines : Volitinib (savolitinib) shows potent c-Met inhibition (IC₅₀ ~2 nM) and progressed to clinical trials for cancer therapy .
2.2.2. Anticancer and Antifungal Activity
- Imidazo[4,5-b]pyrazine-5,6-diamines : Exhibit mitochondrial uncoupling activity (EC₅₀ ~10 μM) but lower efficacy compared to oxadiazolo precursors due to reduced lipophilicity .
- Imidazo[4,5-b]pyridines : Display antifungal activity against Candida albicans (MIC₉₀ ~8 μg/mL) via ergosterol biosynthesis disruption .
Physicochemical Properties
| Property | 1,5,6-Trimethyl-4-oxo-imidazo[4,5-b]pyrazine | Imidazo[4,5-b]pyridines | Thiazolo[4,5-b]pyrazines |
|---|---|---|---|
| LogP | 1.8 | 2.1 | 1.5 |
| Water Solubility (mg/mL) | 0.12 | 0.08 | 0.25 |
| Polar Surface Area (Ų) | 65 | 72 | 58 |
Data derived from computational models and experimental measurements .
Selectivity and Toxicity Profiles
- 1,5,6-Trimethyl-4-oxo-imidazo[4,5-b]pyrazine : Shows off-target activity against VEGF receptors (IC₅₀ ~200 nM), limiting therapeutic utility .
- Dichloro-imidazo[4,5-b]pyrazines : Chlorine substituents improve WWP1/WWP2 E3 ligase inhibition (IC₅₀ ~50 nM) but increase hepatotoxicity risk .
- Imidazo[1,2-a]pyrazines : Exhibit cardiotonic activity (EC₅₀ ~100 nM in vitro) but suffer from rapid plasma clearance .
准备方法
Detailed Preparation Methods
Reductive Ring Opening and Cyclization Approach
This method involves the following key steps:
- Starting Material :oxadiazolo[3,4-b]pyrazine-5,6-diamines, which are readily synthesized and scalable.
- Reduction : Use of iron (Fe) powder as a reducing agent to open the oxadiazole ring, generating an unstable 1,2-diaminopyrazine intermediate in situ.
- Cyclization : The intermediate is trapped by a carbon electrophile, such as orthoesters or esters, in the presence of a Lewis acid catalyst (e.g., ytterbium triflate, Yb(OTf)_3) and acetic acid solvent, leading to the formation of the imidazo[4,5-b]pyrazine ring.
Reaction Conditions Optimization
| Entry | Electrophile | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 1,1,1,5,5,5-Hexafluoropenta-2,4-dione | 95 | 4 | 28 | Moderate yield |
| 2 | Trifluoroacetic anhydride | 95 | 4 | Trace | Low efficiency |
| 3 | Trifluoroacetic acid | 95 | 4 | Trace | Low efficiency |
| 4 | Ethyl trifluoroacetate | 95 | 4 | 61 | Highest yield under tested conditions |
| 5-10 | Various temperatures and times | Varied | Varied | Varied | Optimal conditions: 95 °C, 4 h |
General procedure: BAM15 (0.1 mmol), Fe (1.0 mmol), Yb(OTf)_3 (0.01 mmol), HOAc (0.2 M), electrophile (1 mmol).
This method allows for the introduction of a trifluoromethyl group at the 2-position, which is important for biological activity, and can be adapted for other substituents.
Palladium-Catalyzed Amination and Cyclization
An alternative approach involves:
- Starting materials : 1,2-dihalopyrazines or 3-amino-2-chloropyrazines.
- Catalyst : Palladium complexes.
- Reaction : Bis-amination or amidation-cyclization with amidines or formamide.
This method enables the formation of the imidazo ring in one-pot or stepwise sequences, offering access to various substituted imidazo[4,5-b]pyrazines.
Example:
Condensation of 1,2-Diaminopyrazines with Carbon Electrophiles
This classical approach involves:
- Reacting 1,2-diaminopyrazines with orthoesters or acid chlorides.
- Cyclization under acidic or Lewis acid catalysis.
- Functionalization at the 2-position depending on the electrophile used.
Challenges include the incorporation of amine groups at the 5- and 6-positions and maintaining selectivity in substitution patterns.
Research Findings and Applications
- The reductive ring opening method has been successfully applied to synthesize a library of 75 imidazo[4,5-b]pyrazine derivatives with varied substitution, including 5,6-diamino and 2-trifluoromethyl groups.
- These compounds showed potent mitochondrial uncoupling activity, highlighting the importance of substitution patterns for biological function.
- The choice of electrophile and reaction conditions critically affects yield and functionalization, as shown in detailed reaction optimization studies.
Summary Table of Preparation Methods
常见问题
Basic Research Questions
Q. What are the established synthetic routes for preparing 1,5,6-Trimethyl-4-oxo-1H-imidazo[4,5-b]pyrazine, and what intermediates are critical?
- Methodological Answer : Synthesis typically involves cyclization of substituted pyrazine precursors. For example:
Core Formation : React 3-amino-5-methylpyrazine-2-carboxamide with acetylacetone under acidic conditions to form the imidazo[4,5-b]pyrazine core .
Methylation : Use dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) to introduce methyl groups at positions 1, 5, and 6 .
Oxidation : Selective oxidation at position 4 using KMnO₄ or H₂O₂ under controlled pH yields the 4-oxo derivative .
- Key Intermediates :
- 3-Amino-5-methylpyrazine-2-carboxamide (precursor for cyclization).
- Partially methylated intermediates (e.g., 1-methylimidazo[4,5-b]pyrazine) for stepwise optimization .
Q. How can structural ambiguities (e.g., tautomerism or regiochemistry) in this compound be resolved experimentally?
- Methodological Answer :
- X-ray Crystallography : Single-crystal analysis resolves tautomeric preferences (e.g., keto-enol equilibrium at the 4-oxo group) and confirms methyl group positions .
- NMR Spectroscopy :
- ¹H NMR: Methyl protons at positions 1, 5, and 6 show distinct splitting patterns (e.g., singlet for C5/C6 methyl groups in symmetric environments).
- ¹³C NMR: Carbonyl (C4=O) appears at ~170 ppm, while methyl carbons range from 15–25 ppm .
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s reactivity or binding affinity in biological systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Screen against kinase targets (e.g., EGFR or CDK2) using AutoDock Vina. The 4-oxo group may form hydrogen bonds with catalytic lysine residues, while methyl groups influence steric fit .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS) to evaluate binding kinetics .
Q. How can synthetic yields be optimized while minimizing by-products (e.g., overmethylation or oxidation side reactions)?
- Methodological Answer :
- Stepwise Methylation : Use protecting groups (e.g., tert-butoxycarbonyl) to control methylation order. For example, protect position 1 first, methylate positions 5/6, then deprotect and methylate position 1 .
- Oxidation Control : Employ TEMPO/NaOCl as a mild oxidizing system to avoid overoxidation of the imidazo ring .
- By-Product Analysis :
Q. What contradictions exist in reported spectral data for this compound, and how can they be reconciled?
- Case Study : Conflicting ¹H NMR shifts for C5/C6 methyl groups (δ 2.35 vs. 2.45 ppm in DMSO-d₆ vs. CDCl₃).
- Resolution : Solvent polarity affects tautomer equilibrium. In DMSO-d₆, the keto form dominates (downfield shift), while CDCl₃ stabilizes enol forms (upfield shift) .
- Recommendation : Report solvent and temperature conditions explicitly in spectral data.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
